1-Isothiocyanatopyrene
Overview
Description
1-Isothiocyanatopyrene is an organic compound that belongs to the class of isothiocyanates It is derived from pyrene, a polycyclic aromatic hydrocarbon, by substituting one of its hydrogen atoms with an isothiocyanate group (-N=C=S)
Mechanism of Action
Target of Action
1-Isothiocyanatopyrene, like other isothiocyanates, primarily targets protein cysteine residues . These sulfur-centered nucleophiles are abundant in the body and play crucial roles in various biological processes, including enzyme activity and signal transduction .
Mode of Action
The compound interacts with its targets through its high chemical reactivity . It inhibits Phase 1 enzymes involved in the activation of carcinogens, thereby reducing the formation of active carcinogenic metabolites. This interaction leads to changes in the metabolic processes of the body, particularly those involving carcinogens.
Biochemical Pathways
This compound affects several biochemical pathways. It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway , inhibits proinflammatory responses through the NFκB pathway , and influences cell cycle arrest and apoptosis . It also affects heat shock proteins and inhibits angiogenesis and metastasis . These pathways are crucial for maintaining cellular homeostasis and preventing disease progression .
Pharmacokinetics
Isothiocyanates in general demonstrate dose-dependent pharmacokinetics . They exhibit first-order absorption, nonlinear tissue distribution due to interactions with ABC transporters and intracellular glutathione depletion, and capacity-limited elimination due to saturation of GSTs in the liver .
Result of Action
The action of this compound results in a number of molecular and cellular effects. It provides chemoprotection against carcinogens in various animal models of experimental carcinogenesis at different organ sites . This protection is comprehensive and long-lasting, as the compound affects the function of transcription factors and ultimately the expression of networks of genes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The concentration of glucosinolates in different parts of the plant can influence the amount of isothiocyanates produced .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function or activity of the interacting molecules .
Cellular Effects
Isothiocyanates have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on other isothiocyanates suggest that these compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1-Isothiocyanatopyrene at different dosages in animal models have not been studied. Other isothiocyanates have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Isothiocyanates are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Isothiocyanates are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation
Subcellular Localization
Isothiocyanates can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanatopyrene can be synthesized through several methods. One common approach involves the reaction of pyrene with thiophosgene (CSCl2) in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .
Another method involves the use of carbon disulfide (CS2) and a primary amine to form a dithiocarbamate intermediate, which is then desulfurized to produce the isothiocyanate . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety considerations. For instance, the use of thiophosgene, although efficient, requires careful handling due to its toxicity. Alternatively, the carbon disulfide method offers a safer and more sustainable approach .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanatopyrene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary amines and alcohols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Addition Reactions: Reactions are often carried out in the presence of a base, such as triethylamine, to facilitate the addition process.
Major Products Formed:
Thioureas and Thiocarbamates: Formed from substitution reactions with amines and alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
1-Isothiocyanatopyrene has several applications in scientific research:
Fluorescence Labeling: Due to its aromatic structure, it is used as a fluorescent probe in bioimaging and molecular studies.
Bioimaging: Its fluorescence properties make it suitable for imaging biological samples, including cells and tissues.
Molecular Probes: It is used in the development of molecular probes for detecting specific biomolecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic properties.
Comparison with Similar Compounds
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Benzyl Isothiocyanate
- Sulforaphane
- Phenethyl Isothiocyanate
Properties
IUPAC Name |
1-isothiocyanatopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NS/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEHDIOVQOOWSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376360 | |
Record name | 1-isothiocyanatopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24722-90-5 | |
Record name | 1-isothiocyanatopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Thiocyanato-pyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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